6,9-Difluoro-11,17,21-trihydroxy-16-methylpregn-4-ene-3,20-dione
Overview
Description
6,9-Difluoro-11,17,21-trihydroxy-16-methylpregn-4-ene-3,20-dione is a chemical compound . It is also known as Betamethasone Impurity . The molecular formula is C22H31FO5 and the molecular weight is 394.48 .
Synthesis Analysis
The synthesis of this compound can be achieved from 11α,17α,21-trihydroxy-pregn-4-ene-3,20-dione (also known as hydrocortisone) through a series of reactions including acetylation, sulfonylation, elimination, fluorination, hydrolysis, isomerization, epoxidation, addition of hydrogen fluoride, and dehydrogenation .Molecular Structure Analysis
The molecular structure of this compound is derived from its molecular formula, C22H31FO5. It contains 22 carbon atoms, 31 hydrogen atoms, 1 fluorine atom, and 5 oxygen atoms .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include acetylation, sulfonylation, elimination, fluorination, hydrolysis, isomerization, epoxidation, addition of hydrogen fluoride, and dehydrogenation .Scientific Research Applications
Electrophilic Fluorination in Steroids
Research by Barton et al. (1982) explored electrophilic fluorination of steroidal α,β-unsaturated ketones. This study demonstrated the conversion of specific steroidal compounds through treatment with elemental fluorine at low temperatures, leading to various fluorinated steroid derivatives (Barton et al., 1982).
Synthesis of Hydroxylated Derivatives
Kraan et al. (1993) described the synthesis of 6 alpha, 17,21- and 6 beta, 17,21-trihydroxypregn-4-ene-3,20-dione, among other compounds. This research is significant for the synthesis of hydroxylated steroid derivatives, contributing to the understanding of steroid chemistry (Kraan et al., 1993).
Steroids Synthesis and Characterization
The synthesis and characterization of 16-methylene-17α-hydroxypregna-1,4,9(11)-triene-3,20-dione were achieved in a study by García-Martínez et al. (1993). This work highlights the synthesis process and the spectroscopic characterization of certain steroid compounds (García-Martínez et al., 1993).
Anti-Inflammatory Properties of Fluorinated Steroids
Toscano et al. (1977) investigated the synthesis and topical anti-inflammatory properties of 17,21-bis(acetyloxy)-6beta,9-difluoro-11beta-hydroxypregna-1,4-diene-3,20-dione and related compounds. Their research provided insights into the development of potent anti-inflammatory agents based on fluorinated steroids (Toscano et al., 1977).
Synthesis of Dihydroxypregnene Derivatives
Kirk and Yeoh (1983) synthesized 19,21-Dihydroxypregn-4-ene-3,20-dione, contributing to the understanding of the preparation and properties of specific pregnene derivatives (Kirk & Yeoh, 1983).
Properties
IUPAC Name |
6,9-difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30F2O5/c1-11-6-13-14-8-16(23)15-7-12(26)4-5-19(15,2)21(14,24)17(27)9-20(13,3)22(11,29)18(28)10-25/h7,11,13-14,16-17,25,27,29H,4-6,8-10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POUBFNIPUCZEIU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)CCC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30F2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20605354 | |
Record name | 6,9-Difluoro-11,17,21-trihydroxy-16-methylpregn-4-ene-3,20-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20605354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3830-58-8 | |
Record name | 6,9-Difluoro-11,17,21-trihydroxy-16-methylpregn-4-ene-3,20-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20605354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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